molecular formula C16H21NO B12625610 8-(1,3-Dihydro-2H-isoindol-2-yl)oct-3-yn-2-ol CAS No. 917883-02-4

8-(1,3-Dihydro-2H-isoindol-2-yl)oct-3-yn-2-ol

Cat. No.: B12625610
CAS No.: 917883-02-4
M. Wt: 243.34 g/mol
InChI Key: BXOJIJRLTUPLDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(1,3-Dihydro-2H-isoindol-2-yl)oct-3-yn-2-ol is an organic compound that belongs to the class of isoindoles Isoindoles are heterocyclic compounds containing a benzene ring fused to a pyrrole ring This compound is characterized by the presence of an isoindoline moiety attached to an octynol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(1,3-Dihydro-2H-isoindol-2-yl)oct-3-yn-2-ol typically involves the following steps:

    Formation of Isoindoline Moiety: The isoindoline moiety can be synthesized through the reduction of phthalimide using hydrazine hydrate or other reducing agents.

    Attachment of Octynol Chain: The octynol chain can be introduced via a nucleophilic substitution reaction, where the isoindoline moiety reacts with an appropriate alkyne derivative under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

8-(1,3-Dihydro-2H-isoindol-2-yl)oct-3-yn-2-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The alkyne group can be reduced to an alkene or alkane.

    Substitution: The isoindoline moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of substituted isoindoline derivatives.

Scientific Research Applications

8-(1,3-Dihydro-2H-isoindol-2-yl)oct-3-yn-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a probe for biological assays.

    Industry: Used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 8-(1,3-Dihydro-2H-isoindol-2-yl)oct-3-yn-2-ol involves its interaction with specific molecular targets. The isoindoline moiety can interact with enzymes or receptors, modulating their activity. The alkyne and hydroxyl groups can participate in various chemical reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-[(1,3-Dihydro-2H-isoindol-2-yl)methyl]melatonin: A melatonin receptor antagonist with high binding affinity.

    O-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl] (4-iodophenyl)thiocarbamate: An experimental compound with potential pharmacological applications.

    Lenalidomide: A derivative of isoindoline with immunomodulatory and anti-inflammatory properties.

Uniqueness

8-(1,3-Dihydro-2H-isoindol-2-yl)oct-3-yn-2-ol is unique due to its combination of an isoindoline moiety with an octynol chain, providing distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

CAS No.

917883-02-4

Molecular Formula

C16H21NO

Molecular Weight

243.34 g/mol

IUPAC Name

8-(1,3-dihydroisoindol-2-yl)oct-3-yn-2-ol

InChI

InChI=1S/C16H21NO/c1-14(18)8-4-2-3-7-11-17-12-15-9-5-6-10-16(15)13-17/h5-6,9-10,14,18H,2-3,7,11-13H2,1H3

InChI Key

BXOJIJRLTUPLDL-UHFFFAOYSA-N

Canonical SMILES

CC(C#CCCCCN1CC2=CC=CC=C2C1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.